molecular formula C13H17FO B7994862 1-Allyl-2-butoxy-4-fluorobenzene CAS No. 1443311-70-3

1-Allyl-2-butoxy-4-fluorobenzene

Cat. No.: B7994862
CAS No.: 1443311-70-3
M. Wt: 208.27 g/mol
InChI Key: ZCJJAAGJHOBICW-UHFFFAOYSA-N
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Description

1-Allyl-2-butoxy-4-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of an allyl group, a butoxy group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Allyl-2-butoxy-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-allyl-4-fluorobenzene with butyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Allyl-2-butoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Allyl-2-butoxy-4-fluorobenzene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-2-butoxy-4-fluorobenzene involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the butoxy group can participate in hydrogen bonding and other interactions. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

1-Allyl-2-butoxy-4-fluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research and industrial applications.

Properties

IUPAC Name

2-butoxy-4-fluoro-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-5-9-15-13-10-12(14)8-7-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJAAGJHOBICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253738
Record name Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-70-3
Record name Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-butoxy-4-fluoro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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